2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Name: 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
Molecular Formula: CHNOS
CAS Number: 315201-21-9
This compound combines a 1,3,4-thiadiazole ring, a benzylsulfanyl group, and an acetohydrazide moiety. It’s a hybrid of different functional groups, which makes it interesting for various applications.
Preparation Methods
Synthetic Routes:: The compound can be synthesized by condensation reactions. Specifically, it’s prepared by condensing substituted aromatic aldehydes with N’-benzylsulfanyl-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide .
Reaction Conditions:: The exact reaction conditions depend on the specific aldehyde used, but typically involve refluxing the reactants in a suitable solvent (such as ethanol or methanol) with a catalyst (like acetic acid). The reaction yields the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, the compound’s synthesis can be scaled up using similar principles.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound contains sulfur atoms, which can undergo oxidation.
Substitution: The benzylsulfanyl group is susceptible to substitution reactions.
Reduction: Reduction of the nitro group (if present) could yield an amino derivative.
- Thionyl chloride (SOCl2) : Used for chlorination of the benzylsulfanyl group.
- Hydrazine hydrate (N2H4·H2O) : Involved in the hydrazide formation.
- Aldehydes : Reactants for the condensation step.
Major Products:: The major product is the compound itself, with its unique structure.
Scientific Research Applications
This compound has diverse applications:
- Chemistry : As a building block for designing new molecules.
- Biology : Investigating its interactions with biological targets.
- Medicine : Potential as a drug candidate.
- Industry : For materials science or catalysis.
Mechanism of Action
The compound’s mechanism likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular pathways. Further research is needed to elucidate this.
Properties
Molecular Formula |
C18H15ClN4OS3 |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H15ClN4OS3/c19-15-9-5-4-8-14(15)10-20-21-16(24)12-26-18-23-22-17(27-18)25-11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,21,24)/b20-10+ |
InChI Key |
RDLKDLDFNJFRCO-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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